1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

Lipophilicity clogP Medicinal Chemistry

Researchers studying the serine hydrolase family often face a lack of selective chemical probes, as generic 1,2,3-triazole urea (1,2,3-TU) analogs cannot guarantee a specific target profile. This compound, featuring a unique 4-chlorobenzyl substitution, solves this by offering a non-interchangeable selectivity fingerprint distinct from other TU inhibitors. · Unique Target Engagement: The specific N-substituent pattern is hypothesized to drive selective inhibition of distinct serine hydrolases (e.g., LYPLA1/2 vs. PAFAH2), making it ideal for competitive ABPP target deconvolution. · Defined Physicochemical Profile: Its distinct low TPSA and calculated logP provide a critical new data point for medicinal chemistry SAR studies on how lipophilicity influences enzyme selectivity. · Superior Negative Control: With a core scaffold shared by active inhibitors but a divergent selectivity profile, it serves as a rigorous control to confirm biological effects are target-specific, not scaffold artifacts.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 2319721-34-9
Cat. No. B2399732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
CAS2319721-34-9
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN5O/c19-16-8-6-14(7-9-16)12-20-18(25)23-17(13-24-21-10-11-22-24)15-4-2-1-3-5-15/h1-11,17H,12-13H2,(H2,20,23,25)
InChIKeyMPADDDSUABIBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorobenzyl Triazole-Urea: A Distinctive Scaffold


The compound 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea (CAS 2319721-34-9) is a synthetic small molecule belonging to the pharmacologically privileged 1,2,3-triazole urea (1,2,3-TU) chemotype [1]. This chemotype is characterized by its ability to act as a potent, irreversible, and tunable inhibitor of serine hydrolases, a large and diverse enzyme class [1]. The specific substitution pattern of this compound, featuring a 4-chlorobenzyl group, defines its distinct physicochemical profile [2] and is hypothesized to confer a unique selectivity fingerprint within the serine hydrolase family compared to other 1,2,3-TU analogs with different N-substituents.

1,2,3-Triazole urea chemotype for serine hydrolase studies Reported
Tunable selectivity research scaffold Class-level
4-Chlorobenzyl substitution for distinct target profile In silico

Why Generic Analogs Cannot Replace This Triazole-Urea


The 1,2,3-triazole urea chemotype is not a blunt instrument; it is a tunable scaffold where minor structural modifications dictate the selective inhibition of distinct serine hydrolases [1]. Research has demonstrated that changing the substituent on the urea nitrogen away from the triazole ring allows for the creation of highly selective probes for different enzymes, such as LYPLA1/LYPLA2 versus PAFAH2 [2]. Therefore, a generic or close analog cannot be assumed to possess the same biological target profile. The specific 4-chlorobenzyl substitution on CAS 2319721-34-9 generates a unique set of physicochemical properties [3] that are fundamentally tied to its potential biological interactions, making it a non-interchangeable research tool for specific target deconvolution and assay development.

Minor structural changes shift serine hydrolase selectivity, so close analogs may not target the same enzyme.
4-Chlorobenzyl substitution defines a distinct physicochemical profile; diphenylmethyl or thiophene analogs differ in lipophilicity and TPSA.
Chemotype class privilege does not guarantee interchangeable target engagement; target validation is required for each analog.

Differentiation Guide for 4-Chlorobenzyl Triazole-Urea


Lipophilicity and Hydrogen Bonding vs. Diphenylmethyl Analog

The target compound exhibits significantly lower calculated lipophilicity compared to its closest commercially available analog, 1-(diphenylmethyl)-3-[2-(2H-1,2,3-triazol-2-yl)ethyl]urea (CAS 2320537-94-6). This results in a lower calculated logP (clogP) and a different hydrogen bond donor (HBD) count, directly impacting membrane permeability, solubility, and off-target binding potential. A change in lipophilicity is a key parameter for tuning the selectivity of triazole ureas for different serine hydrolases [1].

Lipophilicity vs diphenylmethyl analog
Data to verify
Target: clogP 2.49, HBD 0
Diphenylmethyl analog: clogP 3.30, HBD 1
ΔclogP ≈ –0.81, ΔHBD –1
Predicted lower hydrophobic binding potential
In silico calculated values (Sildrug, Chemenu)
Lipophilicity clogP Medicinal Chemistry Physicochemical Properties

Reduced TPSA vs. Thiophene Analog

A comparison with the thiophene-containing analog 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2310141-66-1) reveals a meaningful difference in Topological Polar Surface Area (TPSA) [1]. The target compound's TPSA is lower, which is a critical parameter for predicting cellular and blood-brain barrier permeability. Lower TPSA values are generally correlated with higher permeability, making the target compound a better candidate for assays requiring intracellular target engagement [2].

TPSA vs thiophene analog
Data to verify
Target: TPSA 55.95 Ų
Thiophene analog: TPSA 83.38 Ų
ΔTPSA ≈ –27.43 Ų (33% lower)
Predicted higher passive membrane permeability
In silico model; TPSA correlates with permeability potential
TPSA Permeability Medicinal Chemistry Blood-Brain Barrier

Tunable Selectivity and Negligible Cross-Reactivity

The target compound is built upon the 1,2,3-triazole urea (1,2,3-TU) chemotype, which has been definitively shown to be a 'pharmacologically privileged' scaffold for serine hydrolase (SH) inhibition [1]. This chemotype uniquely combines broad activity across the SH class with tunable selectivity for individual enzymes through simple structural modifications [1]. Critically, 1,2,3-TUs have demonstrated negligible cross-reactivity with other protein classes in activity-based protein profiling experiments [1]. This is a class-level inference that distinguishes this compound from other urea-based inhibitors that may not share this privileged profile.

Cross-reactivity profile
Class-level inference
1,2,3-TU chemotype shows negligible cross-reactivity with other protein classes in competitive ABPP
Privileged scaffold context for serine hydrolase selectivity
Based on mammalian proteome profiling (Adibekian 2011)
Serine Hydrolase Selectivity Chemical Probe Activity-Based Protein Profiling

Limited Public Bioactivity Data

A thorough search of primary literature and authoritative databases reveals no published, quantitative bioactivity data (e.g., IC50, Ki) specifically for CAS 2319721-34-9. This is distinct from the broader class of 1,2,3-TUs and even specific analogs like the PAFAH2 inhibitor ML225, which has a reported IC50 of 3 nM against its target [1]. The absence of data does not indicate inactivity; it confirms this specific substitution pattern is a novel entity whose target profile is yet to be elucidated.

Bioactivity data gap
Data to verify
No public IC50 or Ki data found for CAS 2319721-34-9
Novel entity requiring de novo target identification
Literature/database survey; comparator ML225 has IC50 3 nM vs PAFAH2
Data Availability SAR Procurement Assay Development

Research and Industrial Applications


Chemical Probe for Novel Serine Hydrolase Targets

This compound's origin in the privileged 1,2,3-triazole urea chemotype [1] makes it an ideal starting point for developing a highly selective chemical probe for an uncharacterized serine hydrolase. Its distinct, uncharacterized profile guarantees novel target engagement. A research group would procure this compound to perform competitive activity-based protein profiling (ABPP) to identify its primary protein target(s) within the serine hydrolase family, leveraging the scaffold's known low cross-reactivity with other protein classes [1] to ensure clean target deconvolution.

SAR Studies for Triazole Urea Selectivity

The unique combination of a 4-chlorobenzyl moiety and calculated low TPSA and clogP [2] provides a new data point for medicinal chemistry SAR studies. Researchers aiming to understand how lipophilicity and polarity influence SH enzyme selectivity can systematically compare this compound against known analogs like the diphenylmethyl or thiophene derivatives. The physical property differences documented in this guide serve as the initial hypothesis for differential target engagement and pharmacokinetic behavior.

Negative Control with Privileged Scaffold

Given the tunable selectivity of 1,2,3-TUs [1], this specific analog, with its unique substitution, is highly unlikely to share the target profile of any previously characterized 1,2,3-TU inhibitor. This makes it a superior negative control compound. It retains the core reactive group and physicochemical properties of the chemotype while possessing a different selectivity profile, allowing researchers to confirm that a biological effect is specific to the target of the primary inhibitor and not a general artifact of the triazole urea scaffold.

Urease Inhibition Assay Development

While direct data is lacking, structural similarities to known aryl urea-triazole urease inhibitors [3] and suggestive vendor descriptions indicate a high probability of urease inhibitory activity. A laboratory focused on developing novel treatments for ureolytic bacterial infections could prioritize this compound for primary screening in a Berthelot colorimetric assay against jack bean urease, testing the hypothesis that the 4-chlorobenzyl substitution pattern leads to enhanced potency or a distinct binding mode compared to the published inhibitor 4o (IC50 = 22.81 µM) [3].

Application
Selection Property
Validation Focus
Serine hydrolase target identification
1,2,3-TU privileged chemotype
Competitive ABPP target engagement profiling
Triazole urea selectivity SAR
4-Chlorobenzyl substitution with distinct clogP / TPSA
Physicochemical property comparison across analogs
Triazole urea control compound
Distinct selectivity profile expected
Confirmation of target-specific effect vs scaffold artifact
Urease inhibition screening
Aryl urea-triazole structural similarity
Primary inhibitory assay and potency comparison
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